molecular formula C8H11ClN4 B13753028 3-Amino-5-aminomethyl-1H-indazole hydrochloride CAS No. 267876-21-1

3-Amino-5-aminomethyl-1H-indazole hydrochloride

Cat. No.: B13753028
CAS No.: 267876-21-1
M. Wt: 198.65 g/mol
InChI Key: ADKPSRPPGZKHDG-UHFFFAOYSA-N
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Description

3-Amino-5-aminomethyl-1H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-aminomethyl-1H-indazole hydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-aminomethyl-1H-indazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-Amino-5-aminomethyl-1H-indazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-aminomethyl-1H-indazole hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole derivative with various biological activities.

    2H-Indazole: Another tautomeric form of indazole with distinct properties.

    3-Amino-1H-indazole: Similar structure but lacks the aminomethyl group.

Uniqueness

3-Amino-5-aminomethyl-1H-indazole hydrochloride is unique due to the presence of both amino and aminomethyl groups, which can enhance its reactivity and potential biological activities compared to simpler indazole derivatives .

Properties

CAS No.

267876-21-1

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

5-(aminomethyl)-1H-indazol-3-amine;hydrochloride

InChI

InChI=1S/C8H10N4.ClH/c9-4-5-1-2-7-6(3-5)8(10)12-11-7;/h1-3H,4,9H2,(H3,10,11,12);1H

InChI Key

ADKPSRPPGZKHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=NN2)N.Cl

Origin of Product

United States

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